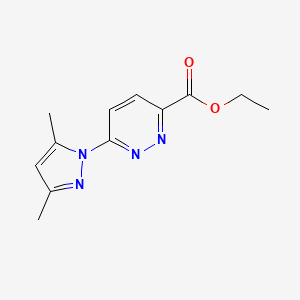
Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the pyridazine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate is still being studied. However, it is believed to work by inhibiting specific enzymes and signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In inflammatory cells, it has been shown to reduce the production of cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines. In infectious diseases, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate in lab experiments is its diverse biological activities. It has been shown to have potential use in various scientific research applications, making it a versatile compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to optimize its use in specific research applications.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate. One area of interest is its potential use in combination therapy for cancer treatment. Another area of interest is its use as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in specific research applications.
In conclusion, this compound is a promising compound that has shown potential use in various scientific research applications. Its diverse biological activities make it a versatile compound to work with, although its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications and optimize its use in specific research areas.
Synthesemethoden
The synthesis of Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate involves the reaction of 3,5-dimethylpyrazole-1-carboxylic acid with ethyl 2-bromo-3-oxo-3-(3,5-dimethylpyrazol-1-yl)propanoate in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In infectious disease research, it has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
ethyl 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-4-18-12(17)10-5-6-11(14-13-10)16-9(3)7-8(2)15-16/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYUQTVVMZLIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
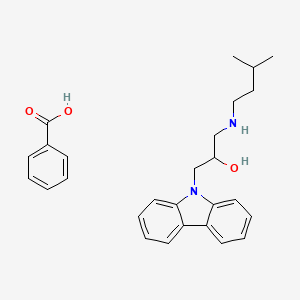
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)
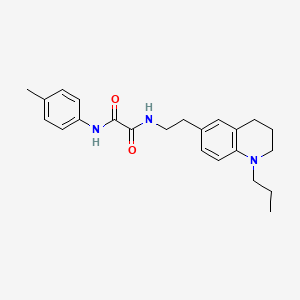

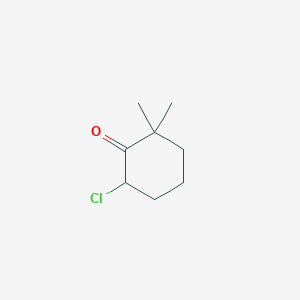
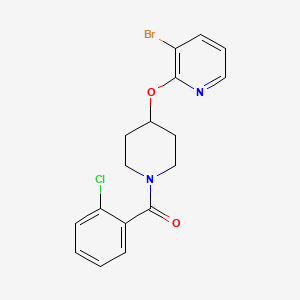

![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
